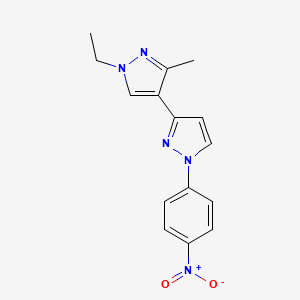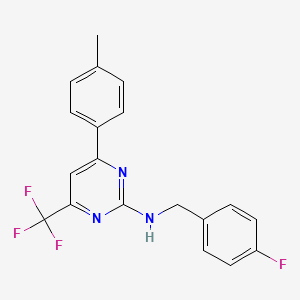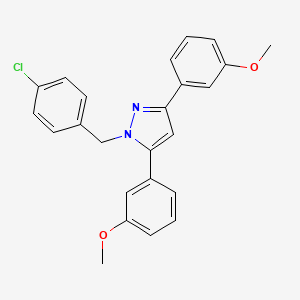![molecular formula C21H11F5N2O4 B10915075 3-(1,3-Benzodioxol-5-yl)-6-[3-(difluoromethoxy)phenyl]-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B10915075.png)
3-(1,3-Benzodioxol-5-yl)-6-[3-(difluoromethoxy)phenyl]-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-BENZODIOXOL-5-YL)-6-[3-(DIFLUOROMETHOXY)PHENYL]-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a difluoromethoxyphenyl group, and a trifluoromethyl isoxazolo-pyridine core
Preparation Methods
The synthesis of 3-(1,3-BENZODIOXOL-5-YL)-6-[3-(DIFLUOROMETHOXY)PHENYL]-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE involves multiple steps, typically starting with the preparation of the benzodioxole and difluoromethoxyphenyl intermediates. These intermediates are then subjected to various reaction conditions, including cyclization and substitution reactions, to form the final product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
3-(1,3-BENZODIOXOL-5-YL)-6-[3-(DIFLUOROMETHOXY)PHENYL]-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,3-BENZODIOXOL-5-YL)-6-[3-(DIFLUOROMETHOXY)PHENYL]-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
When compared to similar compounds, 3-(1,3-BENZODIOXOL-5-YL)-6-[3-(DIFLUOROMETHOXY)PHENYL]-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 3-(1,3-BENZODIOXOL-5-YL)-2-(3-(TRIFLUOROMETHYL)PHENYL)ACRYLONITRILE
- 1-BENZO(1,3)DIOXOL-5-YLMETHYL-3-(3-TRIFLUOROMETHYL-PHENYL)-UREA
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C21H11F5N2O4 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-[3-(difluoromethoxy)phenyl]-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C21H11F5N2O4/c22-20(23)31-12-3-1-2-10(6-12)14-8-13(21(24,25)26)17-18(28-32-19(17)27-14)11-4-5-15-16(7-11)30-9-29-15/h1-8,20H,9H2 |
InChI Key |
LXXRQVFFDMCJNR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC4=C3C(=CC(=N4)C5=CC(=CC=C5)OC(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(difluoromethoxy)-5-methylphenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10914995.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide](/img/structure/B10915002.png)
![4-hydroxy-6-methyl-3-[(2E)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one](/img/structure/B10915006.png)
![2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B10915010.png)
![1-[(4-ethylphenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B10915018.png)
![N-(2-cyanophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10915025.png)
![2-({4-Allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N'~1~-[(E)-1-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]propanohydrazide](/img/structure/B10915029.png)
![methyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thio}acetate](/img/structure/B10915034.png)
![N-(2,2-difluoroethyl)-3-(4-methylphenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915044.png)
![1-benzyl-N-(4-ethoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915046.png)

![7-(5-chlorothiophen-2-yl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10915054.png)


